Fmoc-N-methyl-D-valine
Overview
Description
Fmoc-N-methyl-D-valine is a compound with the CAS Number 103478-58-61. It has a molecular weight of 353.421 and is typically used as an enzyme substrate and reagent2. It is also involved in the preparation of N-methylated peptides2.
Synthesis Analysis
The synthesis of Fmoc-N-methyl-D-valine is not explicitly mentioned in the search results. However, a related compound, N-Fmoc-N-methyl-α-amino acids, was synthesized by adding diazomethane to a solution of N-nosyl-α-amino acid benzhydryl esters3.Molecular Structure Analysis
The molecular formula of Fmoc-N-methyl-D-valine is C21H23NO44. The structure is principally interlocked by π–π stacking of the Fmoc groups5.
Chemical Reactions Analysis
Specific chemical reactions involving Fmoc-N-methyl-D-valine were not found in the search results.Physical And Chemical Properties Analysis
Fmoc-N-methyl-D-valine appears as a white to off-white powder6. It exhibits a shear-thinning property and transitions from a gel to liquid-like material under shear stress5. The compound also exhibits a stiffer hydrogel at pH 7.4 compared to pH 8.55.Scientific Research Applications
1. Application in 3D Cell Culture and Regenerative Medicine
- Summary of Application: Fmoc-dipeptides, including Fmoc-N-methyl-D-valine, are used to create hydrogel scaffolds for 3D cell culture. These hydrogels are used to culture various types of cells, including mesenchymal stem cells, normal endothelial cells, and tumor cell lines .
- Methods of Application: The peptide hydrogel scaffolds are prepared by the pH-titration method in various concentrations and temperatures. They are characterized by spectroscopic methods, including circular dichroism, attenuated total reflection FT-IR, and fluorimetry .
- Results or Outcomes: The study found that the Fmoc-FV hydrogels were thermo-sensitive and shear-thinning. They exhibited cell type-dependent biological activity, with higher cell proliferation attained in HUVEC or MDA-MB231 cells than WJ-MSCs .
2. Application in the Fabrication of Biofunctional Materials
- Summary of Application: Fmoc-dipeptides, including Fmoc-N-methyl-D-valine, are used in the self-assembly of new dipeptides to fabricate various biofunctional materials .
- Methods of Application: The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .
- Results or Outcomes: The study found that the morphology of the supramolecular nanostructure and the hydrogel formation ability were significantly influenced by the position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides .
3. Application in Chemical Peptide Synthesis
- Summary of Application: The Fmoc group, including Fmoc-N-methyl-D-valine, is widely used in the chemical synthesis of peptides. It allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
- Methods of Application: The Fmoc group is used as a temporary protecting group for the Na-group of an activated incoming amino acid during peptide synthesis .
- Results or Outcomes: The use of the Fmoc group has significantly enhanced the chemical synthesis of peptides, making it a valuable resource for research in the post-genomic world .
4. Application in the Removal of the Fmoc Group
- Summary of Application: A method for an efficient removal of the Fmoc group, including Fmoc-N-methyl-D-valine, in ionic liquid has been developed .
- Methods of Application: The combination of a weak base such as triethylamine and [Bmim][BF4] makes the entire system more efficient for the cleavage at room temperature of various amines and amino acid methyl .
- Results or Outcomes: The procedure works well even in the case of N-Fmoc amino acids bearing acid-sensitive protecting groups and of N-alkylated amino acid methyl esters .
5. Application in Enzyme Substrates and Reagents
- Summary of Application: Fmoc-N-methyl-D-valine is used as enzyme substrates and reagents. It plays a crucial role in various biochemical reactions .
- Methods of Application: The specific method of application depends on the particular biochemical reaction or process. It is often used in combination with other biochemical reagents .
- Results or Outcomes: The use of Fmoc-N-methyl-D-valine as an enzyme substrate or reagent can facilitate various biochemical reactions, contributing to the advancement of biochemical research .
6. Application in Solid-Phase Peptide Synthesis
- Summary of Application: The use of Fmoc, including Fmoc-N-methyl-D-valine, as a temporary protecting group for the amine at the N-terminus in Solid-Phase Peptide Synthesis (SPPS) is very widespread .
- Methods of Application: A typical SPPS Fmoc deprotection is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .
- Results or Outcomes: The use of Fmoc in SPPS allows for the synthesis of complex peptides without disturbing the acid-labile linker between the peptide and the resin .
Safety And Hazards
The safety data sheet for Fmoc-N-methyl-D-valine recommends avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes7. It also suggests using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition7.
Future Directions
Fmoc-dipeptides, including Fmoc-N-methyl-D-valine, have been studied for their potential applications in 3D cell culture and regenerative medicine5. They exhibit eminent supramolecular self-assembly due to the aromaticity of the Fmoc group, which improves the association of peptide building blocks5. However, the Fmoc-FV hydrogel exhibited cell type-dependent biological activity, indicating a possible need for incorporating cell-adhesion ligands in the Fmoc-FV hydrogel matrix5.
properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXXXPZNQXXRIG-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583792 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-D-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-methyl-D-valine | |
CAS RN |
103478-58-6 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-D-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.